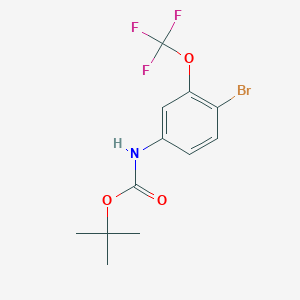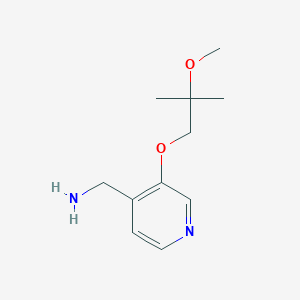
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methanamine group and a 2-methoxy-2-methylpropoxy group, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-pyridinemethanamine with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the methanamine group to a primary amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Formation of N-oxides
Reduction: Conversion to primary amines
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: can be compared with other pyridine derivatives that have similar substituents. Some similar compounds include:
- (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
- (3-(2-Methylpropoxy)pyridin-4-yl)methanamine
- (3-(2-Ethoxy-2-methylpropoxy)pyridin-4-yl)methanamine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of This compound
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,14-3)8-15-10-7-13-5-4-9(10)6-12/h4-5,7H,6,8,12H2,1-3H3 |
Clave InChI |
MREORHQJBUYMKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=C(C=CN=C1)CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


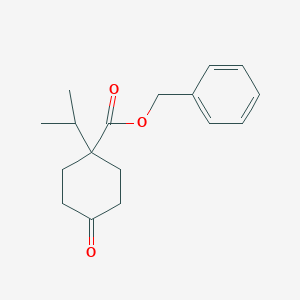
![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)
![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)


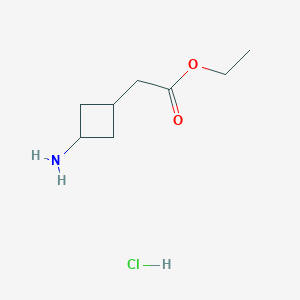

![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)
![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)

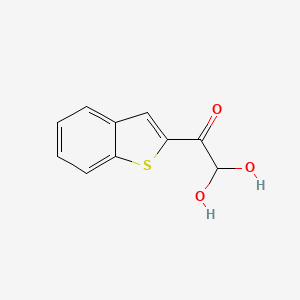
![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)

